6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol
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Overview
Description
6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol is a compound that belongs to the class of chromenols, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxybenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable .
Chemical Reactions Analysis
Types of Reactions
6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenol core to dihydro derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrochromenols, and substituted piperazine derivatives.
Scientific Research Applications
6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.
Cinnolines: Exhibits a wide range of pharmacological profiles, including antibacterial and antifungal activities.
Uniqueness
6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol is unique due to its specific structure, which combines a chromenol core with a piperazine ring. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C13H18N2O2/c16-12-3-8-17-13-2-1-10(9-11(12)13)15-6-4-14-5-7-15/h1-2,9,12,14,16H,3-8H2 |
InChI Key |
ZBQXETHXHJEKAN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
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